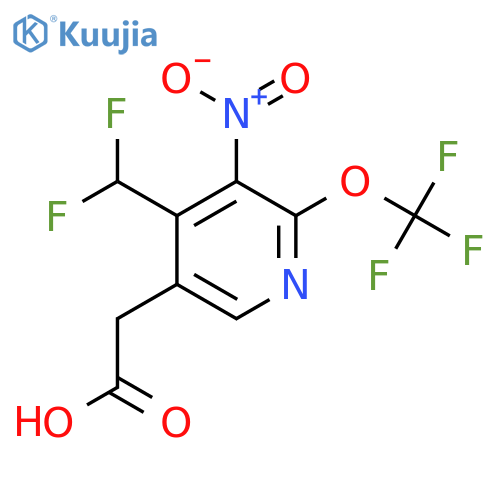

Cas no 1805299-81-3 (4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid)

4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid

-

- インチ: 1S/C9H5F5N2O5/c10-7(11)5-3(1-4(17)18)2-15-8(6(5)16(19)20)21-9(12,13)14/h2,7H,1H2,(H,17,18)

- InChIKey: PUTWYYAGNCFEGA-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C(=NC=C1CC(=O)O)OC(F)(F)F)[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 11

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 399

- トポロジー分子極性表面積: 105

- 疎水性パラメータ計算基準値(XlogP): 2.3

4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029083736-1g |

4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid |

1805299-81-3 | 97% | 1g |

$1,475.10 | 2022-04-01 |

4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid 関連文献

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

2. Back matter

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acidに関する追加情報

Introduction to 4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic Acid (CAS No. 1805299-81-3)

4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid (CAS No. 1805299-81-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, incorporates multiple fluorinated and nitro substituents, which contribute to its unique chemical properties and potential biological activities. The presence of both difluoromethyl and trifluoromethoxy groups enhances its reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules.

The nitro group at the 3-position of the pyridine ring further influences the electronic properties of the molecule, enabling it to participate in diverse chemical transformations. These structural features make 4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid a versatile building block for drug discovery programs, particularly in the development of novel therapeutic agents targeting complex diseases.

In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved binding affinity, and increased lipophilicity when incorporated into drug molecules. The specific arrangement of substituents in 4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid aligns with these desirable characteristics, positioning it as a promising candidate for further exploration.

One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors for enzymes involved in cancer metabolism. Recent studies have highlighted the importance of fluorinated pyridines in modulating enzyme activity, particularly kinases and other metabolic enzymes that are overexpressed in tumor cells. The difluoromethyl group, in particular, has been shown to enhance binding interactions by increasing lipophilicity and reducing hydrogen bonding capacity, which can lead to more potent and selective inhibitors.

Moreover, the nitro group serves as a versatile handle for further functionalization through reduction or diazotization reactions, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility is crucial for optimizing drug candidates during the preclinical development phase. The trifluoromethoxy group also contributes to the overall stability of the molecule under various reaction conditions, ensuring high yields and purity in synthetic routes.

The biological activity of 4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid has been preliminarily investigated in several preclinical models. Initial studies suggest that derivatives of this compound exhibit inhibitory effects on enzymes such as tyrosine kinases and poly(ADP-ribose) polymerases (PARPs), which are implicated in cancer cell proliferation and survival. The combination of fluorinated substituents with a nitro group appears to synergistically enhance these inhibitory effects, making it an attractive scaffold for further medicinal chemistry optimization.

Another area where this compound shows promise is in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and neurodegenerative conditions. Pyridine-based molecules have long been recognized for their anti-inflammatory properties, and modifications such as fluorination can enhance their efficacy by improving bioavailability and target specificity. The structural motifs present in 4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid are well-suited for interacting with inflammatory pathways, particularly those involving cyclooxygenase (COX) enzymes and lipoxygenase (LOX) enzymes.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include nucleophilic substitution reactions at the pyridine ring followed by protection-deprotection strategies to introduce the desired substituents at specific positions. Advanced techniques such as flow chemistry have been explored to improve scalability and reproducibility during production.

In conclusion, 4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid (CAS No. 1805299-81-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological applications. Its incorporation into drug discovery pipelines holds promise for developing novel therapeutics targeting cancer metabolism, inflammation, and other critical disease pathways. As research continues to uncover new insights into fluorinated pyridines' role in medicinal chemistry, compounds like this will undoubtedly play an increasingly important role in shaping future treatments.

1805299-81-3 (4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid) 関連製品

- 5460-45-7(2-Ethylhexyl formate)

- 1932065-77-4(L-Proline, 4-methyl-, ethyl ester, (4R)-)

- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)

- 1804305-38-1(2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)

- 2097862-58-1(N-1-(2-methoxypyridine-3-carbonyl)azetidin-3-ylpyridazin-3-amine)

- 1250638-66-4(methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate)

- 2013777-67-6(4-(benzyloxy)-N-propylbenzene-1-sulfonamide)

- 873673-30-4(N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide)

- 2877763-81-8(5-Chloro-4,6-dimethyl-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile)

- 2229006-83-9(2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid)